N'-(2-chloroacetyl)-4-ethoxybenzohydrazide
Overview
Description
N’-(2-chloroacetyl)-4-ethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a benzohydrazide moiety, which is further substituted with an ethoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-4-ethoxybenzohydrazide typically involves the reaction of 4-ethoxybenzoic acid hydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-ethoxybenzoic acid hydrazide in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-(2-chloroacetyl)-4-ethoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems for temperature control and reagent addition enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-4-ethoxybenzohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Condensation reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Condensation reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Major Products Formed
Nucleophilic substitution: Substituted amides, thioesters, or esters.
Hydrolysis: 4-ethoxybenzoic acid and hydrazine derivatives.
Condensation reactions: Hydrazones and related compounds.
Scientific Research Applications
N’-(2-chloroacetyl)-4-ethoxybenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the preparation of polymers and materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-4-ethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the hydrazide moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloroacetyl)benzohydrazide: Lacks the ethoxy group on the benzene ring.
N’-(2-chloroacetyl)-4-methoxybenzohydrazide: Contains a methoxy group instead of an ethoxy group.
N’-(2-chloroacetyl)-4-nitrobenzohydrazide: Contains a nitro group on the benzene ring.
Uniqueness
N’-(2-chloroacetyl)-4-ethoxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-ethoxybenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-17-9-5-3-8(4-6-9)11(16)14-13-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCKPUMDDVLOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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